5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one, also known by its IUPAC name 4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine, is a chemical compound with the molecular formula and a molecular weight of 277.32 g/mol. This compound is classified as an aminopyrimidine and is primarily recognized for its role as an impurity in pharmaceutical formulations, particularly those related to kinase inhibitors such as Imatinib mesilate .
The synthesis of 5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one can be achieved through several methods. One notable approach involves the reaction of 6-methyl-N-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine with triethylamine in tetrahydrofuran at low temperatures (0 °C). The process typically yields high purity, often exceeding 95% .
The molecular structure of 5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one features a pyrimidine ring substituted with amino groups and a pyridine moiety. The structural formula can be represented in various formats:
Cc1ccc(N)cc1Nc2nccc(n2)c3cccnc3
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21)
The compound contains:
5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one participates in several chemical reactions typical of aminopyrimidines. It can undergo nucleophilic substitutions and coupling reactions due to the presence of amino groups and aromatic rings.
These reactions are essential for developing derivatives that may exhibit enhanced pharmacological properties.
The mechanism of action for compounds like 5-Amino-2-[(pyridin-2-yl)amino]pyrimidin-4(3H)-one often involves inhibition of specific kinases involved in cellular signaling pathways. By binding to the ATP-binding site of these kinases, the compound can disrupt their activity, leading to altered cell proliferation and survival.
These properties are crucial for handling and application in laboratory settings .
5-Amino-2-[(pyridin-2-ylyl)amino]pyrimidin-4(3H)-one has several scientific applications:
This compound's unique structure and properties make it a valuable asset in medicinal chemistry and pharmacological research .
CAS No.: 140631-27-2
CAS No.: 2134602-45-0
CAS No.: 101-87-1
CAS No.: 2624-63-7
CAS No.: 107419-07-8
CAS No.: 90953-74-5